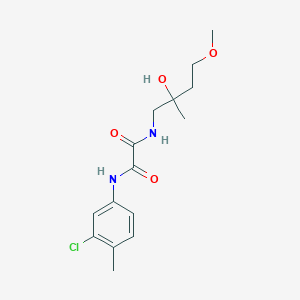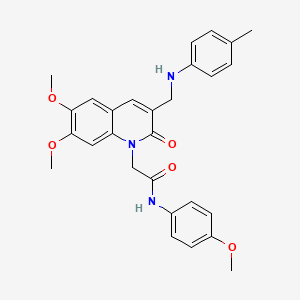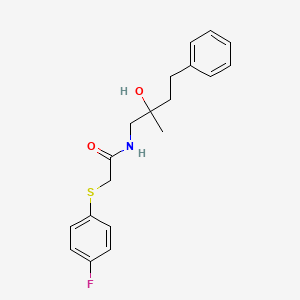
Ethyl 5-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazole-3-carboxylate is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. This compound is a member of the oxadiazole family and has been found to exhibit a range of interesting biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazole-3-carboxylate has been studied for its potential applications in various fields of scientific research. One of its most promising applications is in the development of new drugs. This compound has been found to exhibit potent antimicrobial activity against a range of microorganisms, including bacteria and fungi. It has also been found to exhibit antitumor activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs.
Wirkmechanismus
The mechanism of action of Ethyl 5-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazole-3-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes in microorganisms and cancer cells, leading to their death. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Ethyl 5-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazole-3-carboxylate has been found to exhibit a range of interesting biochemical and physiological effects. It has been reported to exhibit potent antioxidant activity, which may be useful in the prevention and treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. It has also been found to exhibit anti-inflammatory activity, which may be useful in the treatment of various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Ethyl 5-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazole-3-carboxylate in lab experiments is its potent antimicrobial and antitumor activity. This makes it a useful compound for testing the efficacy of new drugs against microorganisms and cancer cells. However, one of the limitations of using this compound is its potential toxicity. Further research is needed to fully understand the toxicity profile of this compound and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on Ethyl 5-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazole-3-carboxylate. One area of research is the development of new drugs based on this compound. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Another area of research is the optimization of the synthesis method for this compound. This could lead to improved yields and purity of the desired product. Finally, further studies are needed to fully understand the toxicity profile of this compound and its potential side effects. This information is critical for the development of safe and effective drugs based on this compound.
Synthesemethoden
The synthesis of Ethyl 5-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazole-3-carboxylate involves the reaction of ethyl 2-(2-oxo-1H-pyridin-3-yl)acetate with hydrazine hydrate and triethylorthoformate. The reaction is carried out under reflux conditions in ethanol and the resulting product is purified by recrystallization. This method has been reported to yield high purity and good yields of the desired product.
Eigenschaften
IUPAC Name |
ethyl 5-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-2-16-10(15)7-12-9(17-13-7)6-4-3-5-11-8(6)14/h3-5H,2H2,1H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKVPUFBOVKYDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2=CC=CNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2802153.png)
![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2802154.png)
![Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate;hydrochloride](/img/structure/B2802156.png)

![2-fluoro-N-(2-methoxy-5-methylphenyl)-5-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B2802162.png)




![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2802169.png)
